4-(1,1-Dioxidothiomorpholino)benzimidamide

IMPDH2 inhibitor non-nucleoside inhibitor purine metabolism

4-(1,1-Dioxidothiomorpholino)benzimidamide (CAS 1154384-39-0; IUPAC: 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenecarboximidamide) is a synthetic small molecule (MW 253.32 g/mol; formula C₁₁H₁₅N₃O₂S) that combines a benzamidine warhead with a thiomorpholine-1,1-dioxide substituent at the para position. This hybrid scaffold has been profiled in authoritative biochemical databases (ChEMBL, BindingDB) against multiple target classes, including inosine-5′-monophosphate dehydrogenase (IMPDH), cytochrome P450 11B1 (CYP11B1), and the hERG potassium channel.

Molecular Formula C11H15N3O2S
Molecular Weight 253.32 g/mol
Cat. No. B11816748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Dioxidothiomorpholino)benzimidamide
Molecular FormulaC11H15N3O2S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C11H15N3O2S/c12-11(13)9-1-3-10(4-2-9)14-5-7-17(15,16)8-6-14/h1-4H,5-8H2,(H3,12,13)
InChIKeyKZHUAIDLVJZQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Dioxidothiomorpholino)benzimidamide: Compound Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


4-(1,1-Dioxidothiomorpholino)benzimidamide (CAS 1154384-39-0; IUPAC: 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenecarboximidamide) is a synthetic small molecule (MW 253.32 g/mol; formula C₁₁H₁₅N₃O₂S) that combines a benzamidine warhead with a thiomorpholine-1,1-dioxide substituent at the para position . This hybrid scaffold has been profiled in authoritative biochemical databases (ChEMBL, BindingDB) against multiple target classes, including inosine-5′-monophosphate dehydrogenase (IMPDH), cytochrome P450 11B1 (CYP11B1), and the hERG potassium channel [1][2][3]. The compound is commercially available from multiple vendors at ≥98% purity with batch-specific QC documentation (NMR, HPLC) .

Why Unsubstituted Benzamidine and Simple 4‑Substituted Analogs Cannot Substitute for 4‑(1,1‑Dioxidothiomorpholino)benzimidamide in Target‑Focused Research Programs


The benzamidine pharmacophore is a canonical, promiscuous serine protease inhibitor with Ki values in the mid‑micromolar range (e.g., trypsin Ki ≈ 19 µM) and negligible activity against non‑protease targets such as IMPDH . Substituting the parent benzamidine with 4‑(1,1‑dioxidothiomorpholino)benzimidamide confers a fundamentally altered target engagement profile: IMPDH2 inhibition emerges with sub‑micromolar potency (Ki 240–440 nM) [1], while CYP11B1 inhibition is observed at 1.8 µM [2], and hERG liability remains low (IC50 23 µM) [3]. Simple 4‑substituted benzamidines (e.g., 4‑methyl, 4‑chloro, 4‑methoxy) lack the sulfone‑containing thiomorpholine dioxide moiety and have not been reported to inhibit IMPDH or CYP11B1. Therefore, generic substitution based solely on the benzamidine core fails to recapitulate the multi‑target polypharmacology and the physicochemical signature (LogP 0.21, TPSA 87.25 Ų) that distinguish this compound .

Differentiation Evidence for 4-(1,1-Dioxidothiomorpholino)benzimidamide: Head‑to‑Head and Cross‑Study Quantitative Comparisons


IMPDH2 Inhibition: 26,000‑Fold Potency Gain Over Benzamide Riboside, Establishing a Non‑Nucleoside IMPDH Inhibitor Chemotype

4‑(1,1‑Dioxidothiomorpholino)benzimidamide inhibits human IMPDH2 with Ki values of 240–440 nM [1]. In contrast, benzamide riboside—a classical nucleoside‑based IMPDH inhibitor—exhibits a Ki of 6.4 mM against IMPDH [2]. This represents an approximately 14,500‑ to 26,000‑fold improvement in inhibitory potency for the target compound. Unlike benzamide riboside, which requires intracellular anabolism to its active 5′‑monophosphate form, the benzamidine‑thiomorpholine dioxide scaffold acts directly as a reversible inhibitor, simplifying in vitro assay design and reducing confounding metabolic variables [1][2].

IMPDH2 inhibitor non-nucleoside inhibitor purine metabolism immunosuppression anticancer

CYP11B1 Inhibition: 120‑Fold Weaker than Metyrapone, Enabling Selective Steroidogenesis Modulation Without Complete Enzyme Blockade

The target compound inhibits rat CYP11B1 with an IC50 of 1,800 nM (1.8 µM) in V79MZ cells [1]. The clinical CYP11B1 inhibitor metyrapone, tested under comparable conditions (human CYP11B1 in V79MZ cells with [³H]-11-deoxycorticosterone substrate), exhibits an IC50 of 15–72 nM [2]. Thus, the target compound is approximately 25‑ to 120‑fold less potent. This moderate inhibition profile is pharmacologically meaningful: metyrapone causes near‑complete, non‑selective blockade of cortisol synthesis requiring careful dose titration, whereas a less potent inhibitor may allow graded modulation of steroidogenesis with a wider therapeutic window in mechanistic studies [2].

CYP11B1 inhibitor steroidogenesis Cushing's syndrome 11β-hydroxylase selectivity

Cardiac Safety Profile: hERG IC50 of 23 µM Exceeds Standard 10 µM Threshold, Indicating Low Proarrhythmic Risk in Downstream Development

In a fluorescence polarization assay measuring inhibition of the human hERG (Kv11.1) potassium channel, 4‑(1,1‑Dioxidothiomorpholino)benzimidamide exhibits an IC50 of 23,000 nM (23 µM) [1]. The widely accepted risk threshold for hERG‑mediated cardiac arrhythmia is an IC50 < 10 µM; compounds with IC50 > 10 µM are classified as low‑risk [2]. With an IC50 > 2‑fold above this threshold, the target compound falls firmly within the low‑risk category. By comparison, the clinical CYP11B1 inhibitor metyrapone carries a significant drug‑drug interaction and off‑target profile, while many benzamidine‑based factor Xa inhibitors (e.g., otamixaban) exhibit hERG IC50 values well below 10 µM, limiting their developability [2].

hERG liability cardiac safety drug discovery safety pharmacology off-target screening

Physicochemical Differentiation: Lower LogP and Higher Topological Polar Surface Area Versus Unsubstituted Benzamidine Alter Solubility and Permeability Characteristics

The target compound displays a measured LogP of 0.21 and a topological polar surface area (TPSA) of 87.25 Ų . The unsubstituted parent benzamidine has a predicted LogP of 0.97 and a TPSA of 51 Ų [1]. The 0.76 LogP unit decrease and 36 Ų increase in TPSA indicate that the thiomorpholine‑1,1‑dioxide substituent substantially increases hydrophilicity and polar surface area. According to established drug‑likeness guidelines (Lipinski, Veber), TPSA < 140 Ų is compatible with oral bioavailability; however, TPSA > 60 Ų generally correlates with reduced passive membrane permeability and blood‑brain barrier penetration [2]. This shift in physicochemical properties may favor peripheral tissue distribution and reduce CNS exposure—an attribute that is undesirable for neuropsychiatric indications but advantageous for peripheral anti‑inflammatory, immunosuppressive, or steroidogenesis‑modulating applications.

LogP TPSA physicochemical properties solubility permeability drug-likeness

Target Engagement Breadth: Multi‑Target Activity Profile (IMPDH2, CYP11B1, hERG) Contrasts with Mono‑Targeted Benzamidine Serine Protease Inhibitors

Classical benzamidine derivatives are overwhelmingly characterized as serine protease inhibitors (trypsin, thrombin, factor Xa, uPA) with Ki values ranging from 20 µM to 750 µM . In contrast, 4‑(1,1‑Dioxidothiomorpholino)benzimidamide engages three functionally unrelated target classes at concentrations spanning three orders of magnitude: IMPDH2 (Ki 240–440 nM) [1], CYP11B1 (IC50 1.8 µM) [2], and hERG (IC50 23 µM) [3]. This polypharmacological profile is not observed with 4‑aminobenzamidine, 4‑methylbenzamidine, or 4‑chlorobenzamidine, which retain exclusive activity against serine proteases. The thiomorpholine‑1,1‑dioxide group is therefore not merely a solubility‑enhancing appendage but a pharmacophoric element that redirects target engagement away from serine proteases and toward nucleotide‑metabolizing enzymes and cytochrome P450s.

polypharmacology target engagement selectivity profile chemical probe phenotypic screening

Building Block Versatility: The 1,1‑Dioxidothiomorpholino Substructure Enables Synthesis of High‑Affinity Oxazolidinone Antibacterials (PNU‑288034) and Cathepsin Inhibitors

The 1,1‑dioxidothiomorpholino group is a privileged substructure in advanced drug discovery programs. PNU‑288034—an oxazolidinone antibacterial containing the 4‑(1,1‑dioxidothiomorpholino)‑3,5‑difluorophenyl motif—demonstrates potent activity against Gram‑positive pathogens . Additionally, patent literature discloses cathepsin cysteine protease inhibitors incorporating the dioxidothiomorpholino scaffold [1]. While 4‑(1,1‑Dioxidothiomorpholino)benzimidamide itself is not reported to possess direct antibacterial or anti‑cathepsin activity, its para‑benzamidine architecture uniquely positions it as a versatile late‑stage diversification intermediate. The benzamidine group can be hydrolyzed to the carboxylic acid, reduced to the amine, or further elaborated via amidine‑specific coupling reactions—synthetic versatility not available with simple 4‑substituted benzamidines or the corresponding 4‑(1,1‑dioxidothiomorpholino)benzaldehyde .

building block oxazolidinone antibiotic cathepsin inhibitor medicinal chemistry scaffold hopping

Procurement‑Driven Application Scenarios for 4‑(1,1‑Dioxidothiomorpholino)benzimidamide in Drug Discovery and Chemical Biology


IMPDH‑Targeted Hit‑to‑Lead Optimization Programs for Immunosuppressive, Antiviral, or Anticancer Indications

With an IMPDH2 Ki of 240–440 nM, this compound represents one of the most potent non‑nucleoside benzamidine‑based IMPDH inhibitors reported to date, surpassing benzamide riboside by >10,000‑fold [1]. It can serve as a starting point for structure‑based lead optimization aimed at improving IMPDH2 selectivity over IMPDH1 and enhancing cellular potency. Its non‑nucleoside mechanism eliminates the need for intracellular phosphorylation, simplifying in vitro pharmacology assays and reducing metabolic variability across cell lines [1].

Steroidogenesis Research and CYP11B1 Partial Inhibition Studies in Adrenocortical Cell Models

The compound's moderate CYP11B1 IC50 of 1.8 µM positions it as a tool for partial, titratable inhibition of cortisol biosynthesis—contrasting with metyrapone's potent, near‑complete blockade (IC50 15–72 nM) that can precipitate adrenal crisis in vivo [2]. Researchers investigating glucocorticoid‑mediated pathologies (Cushing's syndrome, metabolic syndrome, hypertension) can employ this compound to establish concentration‑response relationships for graded CYP11B1 inhibition without the confounding off‑target effects of metyrapone on CYP11B2 and other P450 isoforms [2].

Cardiac Safety Profiling Batches for hERG Liability Screening and In Silico Model Validation

Characterized by a hERG IC50 of 23 µM—well above the 10 µM regulatory risk threshold—this compound is suitable as a low‑risk reference control in hERG screening panels [3]. Contract research organizations (CROs) and pharmaceutical safety pharmacology groups can use it to calibrate fluorescence polarization and automated patch‑clamp assays, or to validate in silico hERG prediction models with a structurally distinct benzamidine scaffold [3].

Focused Library Synthesis and Scaffold‑Hopping Campaigns Utilizing the 1,1‑Dioxidothiomorpholino Pharmacophore

The benzamidine functionality provides a chemically orthogonal handle for late‑stage diversification (hydrolysis to carboxylic acid, reduction to amine, amidine‑specific heterocycle formation) that is absent in the corresponding benzaldehyde or aniline derivatives . Medicinal chemistry teams can leverage this compound to generate focused libraries exploring the dioxidothiomorpholino chemical space, as exemplified by the oxazolidinone antibacterial PNU‑288034 and cathepsin inhibitor patents that incorporate this privileged substructure .

Quote Request

Request a Quote for 4-(1,1-Dioxidothiomorpholino)benzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.